o-((2-Methylquinolin-4-yl)methyl)hydroxylamine
CAS No.:
Cat. No.: VC18132271
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O |
|---|---|
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | O-[(2-methylquinolin-4-yl)methyl]hydroxylamine |
| Standard InChI | InChI=1S/C11H12N2O/c1-8-6-9(7-14-12)10-4-2-3-5-11(10)13-8/h2-6H,7,12H2,1H3 |
| Standard InChI Key | GDVRIADYKVGDDK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)CON |
Introduction
Chemical Structure and Nomenclature
Nomenclature Clarifications
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The "o-" designation refers to the ortho position of the methyl group relative to the nitrogen in the quinoline ring .
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Alternative names include 4-(hydroxylaminomethyl)-2-methylquinoline or N-(2-methylquinolin-4-yl)methylhydroxylamine.
Synthesis and Reactivity
Nucleophilic Substitution (Method A)
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Conditions:
Reaction Scheme:
Reductive Amination (Method B)
Key Reactivity
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Metal Chelation: The hydroxylamine group binds transition metals (e.g., Cu²⁺, Fe²⁺), relevant to biological activity .
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Oxidation: Susceptible to oxidation to nitroxide radicals under aerobic conditions .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 188.23 g/mol |
| Melting Point | 215–218°C (predicted) |
| Solubility | Slightly soluble in water; soluble in DMSO, ethanol |
| pKa (Hydroxylamine) | ~6.0 (pH-dependent ionization) |
| LogP (Octanol-Water) | 1.8 (moderate lipophilicity) |
Biological Activity and Mechanisms
Anticancer Activity
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HDAC Inhibition: Hydroxylamine derivatives inhibit HDACs (IC₅₀ = 0.4–1.1 μM) .
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Metal Chelation: Disrupts redox homeostasis in cancer cells by sequestering Fe²⁺/Cu²⁺ .
Table 2: In Vitro Cytotoxicity Data (Representative Cell Lines)
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 4.2 | HDAC6 inhibition, ROS generation |
| A549 (Lung) | 5.8 | Caspase-3/7 activation |
Applications in Medicinal Chemistry
Multitarget Drug Development
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Alzheimer’s Disease: Hydroxamic acid derivatives of 4-aminoquinoline show cholinesterase inhibition (AChE IC₅₀ = 0.41 μM) .
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Antioxidant Activity: Scavenges ABTS⁺ radicals (EC₅₀ = 8.7 μM) .
Prodrug Design
Future Directions
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